![molecular formula C15H12F2N4O2 B4326903 N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide](/img/structure/B4326903.png)
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide
Overview
Description
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, also known as DFE-1, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. DFE-1 belongs to the class of pyrazole-containing compounds and has been studied for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can also inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can reduce the levels of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation in various diseases. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further studies. However, one of the limitations of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is its low solubility, which can make it difficult to administer in animal studies.
Future Directions
For research on N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide include:
1. Further studies on the mechanism of action of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide to understand its anti-inflammatory and anti-cancer properties.
2. Studies on the pharmacokinetics and pharmacodynamics of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide to determine its optimal dosage and administration.
3. Studies on the effectiveness of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide in animal models of various diseases.
4. Clinical trials to determine the safety and efficacy of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide in humans.
In conclusion, N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Scientific Research Applications
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation in various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has also been studied for its anti-cancer properties. Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been studied in various types of cancer, including breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-ethyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O2/c1-2-21-14(10(8-18-21)13-5-6-19-23-13)15(22)20-12-7-9(16)3-4-11(12)17/h3-8H,2H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPVPOBYCJNESY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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